molecular formula C24H18 B048502 O-Quaterphenyl CAS No. 641-96-3

O-Quaterphenyl

Cat. No. B048502
CAS RN: 641-96-3
M. Wt: 306.4 g/mol
InChI Key: YAVCXSHORWKJQQ-UHFFFAOYSA-N
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Description

“O-Quaterphenyl” is a type of organic compound that belongs to the class of organic compounds known as p-terphenyls. These are terphenyls with a structure containing the 1,4-diphenylbenzene skeleton .


Synthesis Analysis

The synthesis of “O-Quaterphenyl” can be achieved through a nickel-catalyzed cross-coupling reaction . Another study has shown that quaterphenyl molecules could be arranged by oxygen atoms into a nanostructure .


Molecular Structure Analysis

The molecular formula of “O-Quaterphenyl” is C24H18 . It has a molecular weight of 306.4 g/mol . The molecule crystallizes in a layered structure with the long axis of the molecule nearly perpendicular to the layer plane .


Chemical Reactions Analysis

The chemical reactivity of “O-Quaterphenyl” has been studied in various contexts. For instance, it has been shown that the molecule can undergo rearrangements in arenes . Additionally, it has been demonstrated that quaterphenyl molecules could be arranged by oxygen atoms into a nanostructure .


Physical And Chemical Properties Analysis

“O-Quaterphenyl” has a density of 1.1±0.1 g/cm3, a boiling point of 420.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 64.8±0.8 kJ/mol and a flash point of 201.2±15.9 °C .

Scientific Research Applications

  • Laser Dye Applications : Bridged O-Quaterphenyl compounds have been found effective as flashlamp-pumpable laser dyes, offering enhanced energy output, longevity, and solubility (Kauffman et al., 1987).

  • Liquid Crystal Materials : Quaterphenyl and quinquiphenyl liquid crystal compounds, particularly those with lateral substituents, are developed for high-frequency applications, characterized by large optical anisotropy and low melting points (Lapanik et al., 2018).

  • Chemical Source and Derivatives : Quaterphenyl can be derived from various sources, making it a useful chemical in scientific research (Clar, 1964).

  • Electrical Conductivity : Quaterphenyl derivatives with tert-butyl solubilizing groups form stable cation radical salts, which might explain the high conductivities observed in PPP oligomers (Banerjee et al., 2007).

  • Electroluminescent Applications : Certain quaterphenyl compounds, such as the octyloxy derivative, have been identified as candidates for organic electroluminescent applications due to their blue emission properties (Sato et al., 2001).

  • Thin Film Growth and Morphology : Studies on the growth and morphology of quaterphenyl thin films, especially on clean Au(111) surfaces, reveal an epitaxial character and significant insights into molecular arrangements (Resel et al., 2005).

  • Molecular Conformation under Pressure : Para-quaterphenyl molecules demonstrate a transition from a twisted to a planar conformation under hydrostatic pressure, revealing important aspects of its molecular structure (Zhuravlev & McCluskey, 2001).

  • Polycrystalline Film Electrical Conductivity : The DC conductivity in polycrystalline structures of p-quaterphenyl is influenced by factors such as traps, a hopping mechanism, and the Poole-Frenkel phenomenon (Tkaczyk, 2000).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

Future Directions

While specific future directions for “O-Quaterphenyl” are not well-documented in the literature, research in related fields such as metal–organic frameworks suggests potential avenues for exploration .

properties

IUPAC Name

1-phenyl-2-(2-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVCXSHORWKJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214309
Record name o-Quaterphenyl (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Quaterphenyl

CAS RN

641-96-3
Record name o-Quaterphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-QUATERPHENYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Quaterphenyl (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-QUATERPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56N2ZG01W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The reaction is carried out as in Example 9 except that the 18.7 parts of 4-bromoanisole are replaced by 23.3 parts of 4-bromobiphenyl, and 110 parts of xylene are added as a solvent. After the reflux period, the reaction mixture is not steam distilled, but is cooled, and the solids present are collected by filtration, and washed on the filter with water and with 200 parts of toluene. The filter cake is dried, transferred to a Soxhlet extractor and continuously extracted for 96 hours with 100 parts of boiling dimethyl formamide. Quaterphenyl crystallises when the dimethyl formamide is cooled, and is collected and dried. 7.3 parts of quaterphenyl, m.p. 313°-317° are thereby obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
PG Copeland, RE Dean, D McNeil - Journal of the Chemical Society …, 1960 - pubs.rsc.org
… In an attempt to improve the yield of the dibenzonaphthacene from o,o'-quaterphenyl, the latter was treated with aluminium and stannic chlorides in refluxing benzene. This method, …
Number of citations: 6 pubs.rsc.org
J Harley-Mason, FG Mann - Journal of the Chemical Society …, 1940 - pubs.rsc.org
… Japan, 1935, 10, 585), who, however, obtained a 53% yield of 4 : 4”‘-dinitro-o-quaterphenyl by this method. Our attempts to prepare the dinitro-compound by direct nitration of …
Number of citations: 24 pubs.rsc.org
S Takata, T Mohri, T Iida, S Nakamura… - Fukuoka Acta …, 1983 - hero.epa.gov
… In comparison with retention times of the synthetized ODCQ, the 3 peaks on the gas chromatogram were assigned to ODC-o-quaterphenyl for the 1st peak, ODC-2,3'-diphenylbiphenyl …
Number of citations: 4 hero.epa.gov
EJ Gallegos - The Journal of Physical Chemistry, 1967 - ACS Publications
… o-Terphenyl and o-quaterphenyl show a lower Xmax of 2310 ± 10 and 2225 ± 10 A, respectively. … of M2+ + M+ remains nearly constant for o-terphenyl and o-quaterphenyl, respectively. …
Number of citations: 18 pubs.acs.org
JL Schulte, S Laschat - Synthesis, 1999 - thieme-connect.com
… EDTA analogues bearing an o-quaterphenyl central unit towards … It was also found that o-quaterphenyl derivatives are … ful for the synthesis of o-quaterphenyl derivatives 1 as outlined in …
Number of citations: 16 www.thieme-connect.com
H Fukagawa, T Shimizu, H Kawano, S Yui… - The Journal of …, 2016 - ACS Publications
… The triplet energy of the amine derivative with dibenzothiophene was increased from 2.35 to 2.56 eV by introducing o,o′-quaterphenyl without impairing the stability. Since the largest …
Number of citations: 46 pubs.acs.org
E IBUKI, S OzAsA, Y FUJIOKA, M OKADA… - Chemical and …, 1982 - jstage.jst.go.jp
… the presence of 3-iodo-o-quaterphenyl [3.0%] and 2-iodo-2”-phenyl-m-terphenyl [11%] was determined by GLPC[from the peakareas]." The eluate with CB (5:2)afforded 16. 16: …
Number of citations: 29 www.jstage.jst.go.jp
J Higuchi, K Hayashi, K Seki, M Yagi… - The Journal of …, 2001 - ACS Publications
… of the EPR spectrum of o-quaterphenyl. Also they express their thanks to Miss Kiyoko Kawamura, Kyoto Institute of Technology, for her help in the synthesis of o-quaterphenyl (NS). This …
Number of citations: 19 pubs.acs.org
SL Skraba-Joiner, CJ Holt… - Beilstein Journal of …, 2019 - beilstein-journals.org
… 2 kcal/mol, with the lowest energy isomer predicted to be o,o'-quaterphenyl (17). This low ranking for the most congested isomer may be attributed to intramolecular π stacking. Very …
Number of citations: 8 www.beilstein-journals.org
S OzAsA, Y FUJIOKA, J KIKUTAKE… - Chemical and …, 1983 - jstage.jst.go.jp
… Nine polyphenyls, including six new compounds, 3’-phenyl—o—quaterphenyl (3), 2,6… the highly crowded 3’,6”—diphenyl-o— quaterphenyl (1) is one in which the interplanar angles of …
Number of citations: 1 www.jstage.jst.go.jp

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